molecular formula C9H17NO2S B13054740 (R)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide

(R)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide

Cat. No.: B13054740
M. Wt: 203.30 g/mol
InChI Key: ZWZQRMRGSYZMMW-PMKMUWSXSA-N
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Description

®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is notable for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various amines and other organic compounds.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: It can be reduced to form sulfides.

    Substitution: The sulfinamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . The reactions typically occur under mild conditions, making the compound highly versatile in organic synthesis.

Major Products

The major products formed from these reactions include chiral amines, sulfonamides, and sulfides .

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules by acting as a chiral ammonia equivalent. The sulfinamide group acts as a protecting group, which can be removed under acidic conditions to yield the desired chiral product .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

(NE)-2-methyl-N-[[(3R)-oxolan-3-yl]methylidene]propane-2-sulfinamide

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-6-8-4-5-12-7-8/h6,8H,4-5,7H2,1-3H3/b10-6+/t8-,13?/m1/s1

InChI Key

ZWZQRMRGSYZMMW-PMKMUWSXSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/[C@H]1CCOC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCOC1

Origin of Product

United States

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